molecular formula C6H7N3O2 B6203355 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile CAS No. 908815-51-0

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B6203355
CAS No.: 908815-51-0
M. Wt: 153.14 g/mol
InChI Key: PMBKWQNVSZSTJV-UHFFFAOYSA-N
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Description

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains an oxazole ring substituted with an amino group, a methoxymethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methoxymethyl)-1,3-oxazole-4-carbonitrile with an amine source under controlled temperature and solvent conditions. The reaction may require catalysts or specific reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a precursor for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets and pathways. The amino group and oxazole ring can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methoxyphenol: Similar in structure but lacks the oxazole ring.

    5-amino-pyrazoles: Contains a pyrazole ring instead of an oxazole ring.

    Indole derivatives: Contains an indole ring, which is structurally different but may have similar biological activities.

Uniqueness

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-methoxymethyl-4-nitro-1,3-oxazole with sodium cyanide followed by reduction of the resulting 2-cyano-4-methoxymethyl-1,3-oxazole with hydrogen gas in the presence of palladium on carbon catalyst and ammonium formate.", "Starting Materials": [ "2-methoxymethyl-4-nitro-1,3-oxazole", "Sodium cyanide", "Hydrogen gas", "Palladium on carbon catalyst", "Ammonium formate" ], "Reaction": [ "Step 1: Dissolve 2-methoxymethyl-4-nitro-1,3-oxazole in water and add sodium cyanide to the solution.", "Step 2: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the precipitated solid.", "Step 4: Wash the solid with water and dry it to obtain 2-cyano-4-methoxymethyl-1,3-oxazole.", "Step 5: Dissolve 2-cyano-4-methoxymethyl-1,3-oxazole in ethanol and add palladium on carbon catalyst and ammonium formate to the solution.", "Step 6: Add hydrogen gas to the mixture and stir the reaction for several hours until the reduction is complete.", "Step 7: Filter the catalyst and evaporate the solvent to obtain 5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile as a solid." ] }

CAS No.

908815-51-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-amino-2-(methoxymethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O2/c1-10-3-5-9-4(2-7)6(8)11-5/h3,8H2,1H3

InChI Key

PMBKWQNVSZSTJV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(O1)N)C#N

Purity

0

Origin of Product

United States

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